
Z-9-Hexadecen-1-ol acetate
Overview
Description
Z-9-Hexadecen-1-ol acetate: . It is a long-chain fatty acid ester commonly found in pheromone blends of various insect species .
Mechanism of Action
Target of Action
Z-9-Hexadecen-1-ol acetate, also known as 9Z-Hexadecenyl acetate, is an unsaturated long-chain fatty alcohol . It has been found in pheromone gland extracts from H. assulta . The primary targets of this compound are the olfactory receptors of certain insects, particularly moths .
Mode of Action
The compound interacts with its targets by binding to the olfactory receptors of the insects . This binding triggers a signal transduction pathway that leads to changes in the behavior of the insects .
Biochemical Pathways
The affected biochemical pathway is the olfactory signal transduction pathway . When this compound binds to the olfactory receptors, it triggers a cascade of biochemical reactions that lead to the generation of nerve impulses. These impulses are then transmitted to the brain of the insect, resulting in behavioral changes .
Result of Action
The binding of this compound to the olfactory receptors of insects leads to behavioral changes . For example, it has been shown to decrease flight, upwind, close, landing, and copulatory behavior induced by an H. assulta pheromone blend in male H. assulta moths .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Z-9-Hexadecen-1-ol acetate are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For example, it has been found in pheromone gland extracts, suggesting that it may play a role in insect communication .
Cellular Effects
It has been suggested that this compound may have virucidal activity against herpes simplex virus 2 (HSV-2) when used at a concentration of 10 mM . It is also active against the bacterium S. mutans .
Molecular Mechanism
It is known that this compound can interact with various biomolecules, potentially influencing their function .
Temporal Effects in Laboratory Settings
It is known that this compound can be stably expressed in plants, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that this compound can be stably expressed in plants, suggesting that it may have effects in animal models .
Metabolic Pathways
It is known that this compound can be stably expressed in plants, suggesting that it may be involved in plant metabolic pathways .
Transport and Distribution
It is known that this compound can be stably expressed in plants, suggesting that it may be transported and distributed within plant cells .
Subcellular Localization
It is known that this compound can be stably expressed in plants, suggesting that it may be localized to specific compartments or organelles within plant cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-9-Hexadecen-1-ol acetate typically involves the esterification of Z-9-Hexadecen-1-ol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Z-9-Hexadecen-1-ol acetate can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form Z-9-Hexadecen-1-ol.
Substitution: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Z-9-Hexadecenal or Z-9-Hexadecenoic acid.
Reduction: Z-9-Hexadecen-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Z-9-Hexadecen-1-ol acetate is used as a reference compound in gas chromatography and mass spectrometry for the identification of similar compounds .
Biology: It is a key component in the study of insect pheromones, particularly in moth species. Researchers use it to understand mating behaviors and develop pest control strategies.
Medicine: While not directly used in medicine, its analogs are studied for their potential antiviral and antibacterial properties .
Industry: The compound is used in the formulation of pheromone traps for pest management in agriculture.
Comparison with Similar Compounds
- Z-9-Hexadecenal
- Z-11-Hexadecenal
- Z-7-Hexadecen-1-ol acetate
- Z-11-Hexadecen-1-ol acetate
- Z-9-Hexadecen-1-ol
Uniqueness: Z-9-Hexadecen-1-ol acetate is unique due to its specific double bond position and acetate functional group, which confer distinct olfactory properties. This makes it particularly effective in mimicking natural pheromone blends used by certain moth species .
Properties
IUPAC Name |
[(Z)-hexadec-9-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h8-9H,3-7,10-17H2,1-2H3/b9-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKBQCYSUVICLV-HJWRWDBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34010-20-3 | |
| Record name | (Z)-9-Hexadecenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34010-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Hexadecen-1-ol, acetate, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034010203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hexadecenyl acetate, cis- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3V5G565CA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Z-9-Hexadecen-1-ol acetate in the sexual communication of Heliothis subflexa?
A1: this compound is a minor component of the sex pheromone blend produced by female Heliothis subflexa moths [, ]. While not the primary attractant, its presence in the blend, alongside other components like Z-11-hexadecenal and Z-11-hexadecen-1-ol, is crucial for successful mate attraction and recognition [, ]. Research suggests that variations in the ratios of these components can influence male attraction, highlighting the importance of understanding the complete pheromone profile [, ].
Q2: How does the production of this compound in Heliothis subflexa compare to other species like Heliothis virescens?
A2: Research indicates that Heliothis subflexa and Heliothis virescens, while closely related, exhibit distinct pheromone profiles []. Heliothis subflexa females produce this compound as part of their pheromone blend, whereas this compound has not been identified in the emissions of Heliothis virescens []. Furthermore, the ratios of other pheromone components, such as Z-11-hexadecenal and its corresponding alcohol and acetate esters, differ significantly between these species []. This difference underscores the species-specificity of pheromone blends and their role in reproductive isolation.
Q3: Have there been any studies on the use of this compound in pest management strategies for Heliothis subflexa?
A3: While the research primarily focuses on identifying and characterizing the pheromone components of Heliothis subflexa, the findings have implications for pest management [, ]. Understanding the precise blend and ratios of components, including this compound, is crucial for developing effective pheromone-based trapping systems for monitoring and potentially controlling Heliothis subflexa populations []. By exploiting the insects' natural communication system, such strategies offer environmentally friendly alternatives to traditional insecticides.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

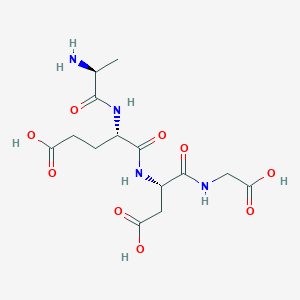
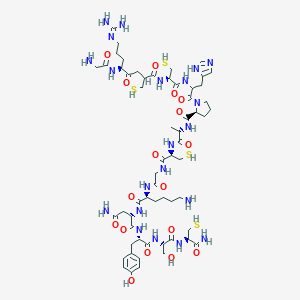
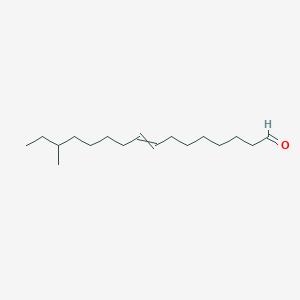
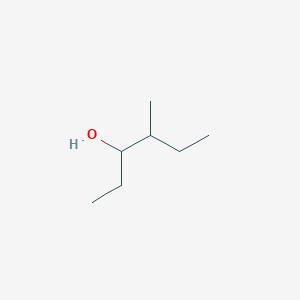


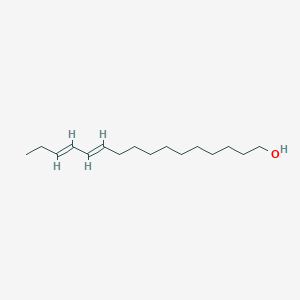
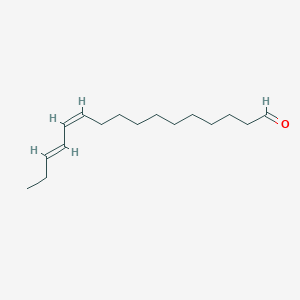


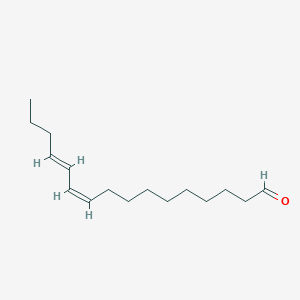

![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)
